molecular formula C15H12BrN5O3 B13839628 8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid

8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B13839628
M. Wt: 390.19 g/mol
InChI Key: IIKJDTAKJJTHGQ-UHFFFAOYSA-N
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Description

8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a quinoxaline moiety with an imidazo[1,2-a]pyrimidine scaffold, making it a valuable target for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the heterocyclic core, often utilizing transition metal catalysis and radical reactions . The reaction conditions may vary, but common reagents include brominated quinoxaline derivatives and imidazo[1,2-a]pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Commonly involves halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrimidine scaffold.

Mechanism of Action

The mechanism of action of 8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid stands out due to its unique combination of a quinoxaline moiety with an imidazo[1,2-a]pyrimidine scaffold. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12BrN5O3

Molecular Weight

390.19 g/mol

IUPAC Name

8-(5-bromoquinoxalin-6-yl)-5-oxo-2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C15H12BrN5O3/c16-12-9(2-1-8-13(12)18-4-3-17-8)21-10(14(23)24)7-11(22)20-6-5-19-15(20)21/h1-4,10H,5-7H2,(H,23,24)

InChI Key

IIKJDTAKJJTHGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CC(N(C2=N1)C3=C(C4=NC=CN=C4C=C3)Br)C(=O)O

Origin of Product

United States

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